molecular formula C10H17Cl B14711367 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane CAS No. 10498-92-7

1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B14711367
CAS No.: 10498-92-7
M. Wt: 172.69 g/mol
InChI Key: RUCBURJHEWRPIA-UHFFFAOYSA-N
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Description

1-(2-Chloropropan-2-yl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family This family of compounds is characterized by a bicyclic structure that includes a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by a series of rearrangements. For example, a sequential Diels-Alder reaction/rearrangement sequence can be used to synthesize functionalized bicyclo[2.2.1]heptane derivatives . This method involves the use of a chiral Lewis acid to catalyze the reaction, resulting in high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and organocatalysis has also been explored for the efficient production of bicyclo[2.2.1]heptane derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of bicyclo[2.2.1]heptane, such as ketones, alcohols, and halogenated compounds .

Mechanism of Action

The mechanism of action of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, the compound binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8). This inhibition can prevent the migration and invasion of cancer cells, thereby reducing metastasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

10498-92-7

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-(2-chloropropan-2-yl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Cl/c1-9(2,11)10-5-3-8(7-10)4-6-10/h8H,3-7H2,1-2H3

InChI Key

RUCBURJHEWRPIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C12CCC(C1)CC2)Cl

Origin of Product

United States

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